molecular formula C20H24N6O3 B608648 4-[3-(2-Methoxy-pyridin-3-yl)-pyrazolo[1,5-a]pyrimidin-5-yl]-piperazine-1-carboxylic acid isopropyl ester CAS No. 1454555-29-3

4-[3-(2-Methoxy-pyridin-3-yl)-pyrazolo[1,5-a]pyrimidin-5-yl]-piperazine-1-carboxylic acid isopropyl ester

Cat. No. B608648
M. Wt: 396.45
InChI Key: GOOYSJIWTIHOGW-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been synthesized and evaluated for their biological activities . They are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .


Synthesis Analysis

The synthesis of these types of compounds often involves scaffold hopping and computer-aided drug design . In one study, 38 pyrazolo[1,5-a]pyrimidine derivatives were synthesized . The synthesis process typically involves several steps, including reactions with palladium catalysts and various reagents .


Molecular Structure Analysis

The molecular structure of these compounds can be confirmed using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectra, and elemental analysis . DFT calculations can also be performed to study the ground state of the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex and involve multiple steps . For example, one synthesis process involved reactions with palladium catalysts and various reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, some compounds in this class have shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Compounds similar to 4-[3-(2-Methoxy-pyridin-3-yl)-pyrazolo[1,5-a]pyrimidin-5-yl]-piperazine-1-carboxylic acid isopropyl ester are significant in chemical synthesis. For instance, related compounds have been used as intermediates in the synthesis of anticoagulants like apixaban, showcasing their role in developing therapeutic agents (Wang et al., 2017). The structural analysis of such compounds, including X-ray powder diffraction data, is crucial for understanding their properties and potential applications.

Radiopharmaceutical Applications

Some derivatives of this compound have been explored for potential use in radiopharmaceuticals. The synthesis of related compounds with specific isotopes like carbon-11 indicates their potential in imaging techniques, such as Positron Emission Tomography (PET), which can be utilized for studying neuroinflammation and other biological processes in vivo (Xiaohong Wang et al., 2018).

Receptor Binding and Pharmacological Studies

Derivatives of this compound have been synthesized and studied for their receptor binding capabilities. For example, similar compounds have been investigated for their affinity towards dopamine receptors, indicating potential applications in neurological research and drug development (Li Guca, 2014).

Antimicrobial Research

Several pyridine derivatives, akin to the compound , have been synthesized and evaluated for antimicrobial activity. This highlights their potential as precursors or active compounds in the development of new antimicrobial agents (Patel et al., 2011).

Anticancer and Anti-inflammatory Studies

Similar compounds have been synthesized and assessed for their potential as anticancer and anti-5-lipoxygenase agents, suggesting their possible use in cancer and inflammation-related research and therapy (Rahmouni et al., 2016).

Synthesis of Novel Compounds

The compound's derivatives have been used as precursors in the synthesis of novel chemical entities, expanding the range of molecules available for various research and application purposes (Mekky et al., 2021).

Safety And Hazards

The safety and hazards associated with these compounds can depend on their specific structure and properties. Some compounds in this class have shown cytotoxic activity .

Future Directions

These compounds have potential for further exploration, particularly in the field of cancer research . For example, one compound showed acceptable activity in inhibiting TRKA and had potential for further exploration .

properties

IUPAC Name

propan-2-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-14(2)29-20(27)25-11-9-24(10-12-25)17-6-8-26-18(23-17)16(13-22-26)15-5-4-7-21-19(15)28-3/h4-8,13-14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOYSJIWTIHOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=NN3C=C2)C4=C(N=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2-Methoxy-pyridin-3-yl)-pyrazolo[1,5-a]pyrimidin-5-yl]-piperazine-1-carboxylic acid isopropyl ester

Synthesis routes and methods

Procedure details

Prepared similarly to the preparation of example 5.6.9 from 4-(3-bromo-pyrazolo[1,5-a]pyrimidin-5-yl)-piperazine-1-carboxylic acid isopropyl ester (338.7 mg, 0.9 mmol) and 2-methoxy-3-pyridineboronic acid [163105-90-6] (169.4 mg, 1.1 mmol) to afford 76.0 mg of yellow powder as a free base, mp. 131-132° C. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.22 (d, J=6.06 Hz, 6 H) 3.47-3.56 (m, 4 H) 3.71-3.80 (m, 4 H) 4.00 (s, 3 H) 4.82 (spt, J=6.23 Hz, 1 H) 6.81 (d, J=8.08 Hz, 1 H) 7.08 (dd, J=7.45, 4.93 Hz, 1 H) 7.98 (dd, J=4.93, 1.89 Hz, 1 H) 8.51 (s, 1 H) 8.76 (d, J=7.83 Hz, 1 H) 8.82 (dd, J=7.58, 2.02 Hz, 1 H). 13C NMR (100 MHz, DMSO-d6) δ ppm 21.95, 42.85, 44.06, 53.10, 68.16, 97.21, 98.90, 116.40, 117.17, 134.55, 136.43, 141.99, 144.65, 144.71, 154.26, 155.46, 158.89. LRMS (ESI) m/z 397.1 [(M+H)]+, calc'd for C20H24N6O3: 396.45.
Name
4-(3-bromo-pyrazolo[1,5-a]pyrimidin-5-yl)-piperazine-1-carboxylic acid isopropyl ester
Quantity
338.7 mg
Type
reactant
Reaction Step One
Quantity
169.4 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(2-Methoxy-pyridin-3-yl)-pyrazolo[1,5-a]pyrimidin-5-yl]-piperazine-1-carboxylic acid isopropyl ester

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